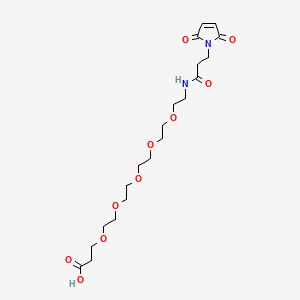
Mal-amido-PEG5-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-amido-PEG5-acid is a polyethylene glycol (PEG)-based compound that features a maleimide functional group. This compound is widely used as a linker in bioconjugation processes, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The maleimide group allows for specific conjugation with thiol groups, forming stable thioether linkages. This property makes this compound highly valuable in pharmaceutical research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mal-amido-PEG5-acid typically involves the reaction of a maleimide derivative with a PEG chain. The reaction conditions often require a pH range of 6.5 to 7.5 to ensure optimal conjugation with thiol groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure it meets the required specifications for research and development applications .
Analyse Chemischer Reaktionen
Types of Reactions: Mal-amido-PEG5-acid primarily undergoes conjugation reactions with thiol groups. This reaction forms a stable thioether linkage, which is crucial for its role in bioconjugation .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: pH range of 6.5 to 7.5, often in aqueous solutions to maintain the solubility of the PEG chain
Major Products: The major product of the reaction is a thioether-linked conjugate, which retains the functional properties of both the maleimide and the thiol-containing compound .
Wissenschaftliche Forschungsanwendungen
Mal-amido-PEG5-acid is extensively used in various scientific research fields:
Chemistry: As a linker in the synthesis of complex molecules, including PROTACs.
Biology: For the conjugation of biomolecules, enabling the study of protein interactions and functions.
Medicine: In the development of targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs, which selectively degrade target proteins.
Industry: Used in the production of diagnostic tools and imaging agents, enhancing the specificity and efficacy of these products .
Wirkmechanismus
The mechanism of action of Mal-amido-PEG5-acid involves its ability to form stable thioether linkages with thiol groups. This conjugation is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Vergleich Mit ähnlichen Verbindungen
- Mal-PEG-acid
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-amine
- Mal-PEG-alkyne
Comparison: Mal-amido-PEG5-acid is unique due to its specific application as a PROTAC linker. While other maleimide-PEG compounds also serve as linkers, this compound’s structure and properties make it particularly suitable for forming stable thioether linkages under mild conditions. This specificity and stability are crucial for its role in targeted protein degradation and other bioconjugation applications .
Eigenschaften
Molekularformel |
C20H32N2O10 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32N2O10/c23-17(3-6-22-18(24)1-2-19(22)25)21-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-20(26)27/h1-2H,3-16H2,(H,21,23)(H,26,27) |
InChI-Schlüssel |
LSPHASAUGYZFHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


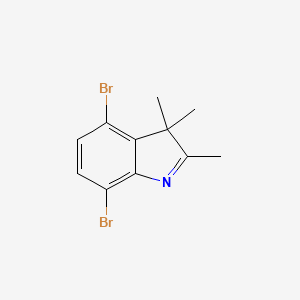
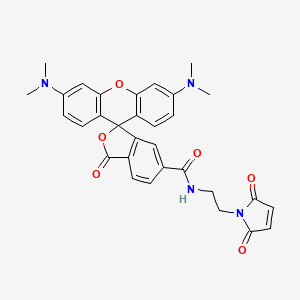
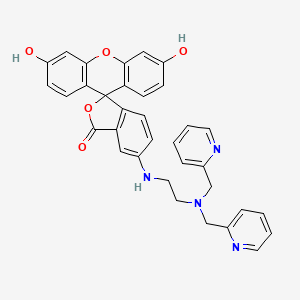
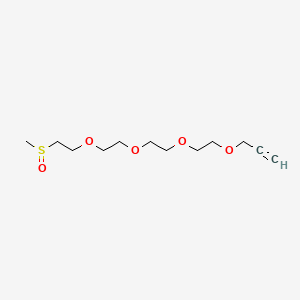

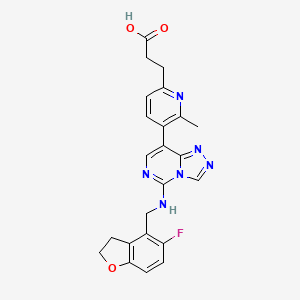

![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
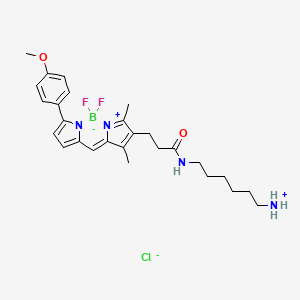
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
